Lurasidone is a novel second-generation antipsychotic agent that has garnered regulatory approval for the treatment of schizophrenia and bipolar depression in various countries. It is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, as well as its distinctive 5-HT7 antagonistic activity. Lurasidone also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors, while being devoid of antihistaminic and anticholinergic activities37. This unique receptor profile contributes to its therapeutic efficacy and tolerability, making it a valuable option for patients with schizophrenia who are overweight or have endocrine problems or comorbid cardiovascular conditions4.
Lurasidone has been approved for the treatment of schizophrenia, with studies showing that it can reduce the risk of relapse in patients. Its pharmacological profile suggests potential benefits for cognitive or depressive symptoms associated with schizophrenia, although further studies are needed to fully understand these effects47.
In addition to schizophrenia, lurasidone is approved for the treatment of major depressive episodes associated with bipolar I disorder. It can be used as monotherapy or as an adjunctive therapy with lithium or valproate. The drug's high affinity for serotonin receptors, particularly 5-HT7, and its partial agonist activity at 5-HT1A receptors, may contribute to its efficacy in this indication7.
Animal studies have indicated that lurasidone may have antidepressant- or anxiolytic-like effects. It has shown significant improvement in animal models of anxiety disorders and depression, suggesting potential applications beyond its current approved uses6.
Lurasidone has been found to promote neuronal plasticity and modulate epigenetic mechanisms controlling gene transcription. It can increase the expression of the neurotrophic factor BDNF in cortical and limbic brain regions, which may contribute to its unique psychopharmacological properties. In serotonin transporter knockout (SERT KO) rats, a model of impaired emotional control, lurasidone treatment improved fear extinction and normalized the expression of neurotrophin and GABAergic markers in the prefrontal cortex58.
Lurasidone Sulfone is a significant metabolite of the antipsychotic medication Lurasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is classified as a sulfone derivative and is notable for its role in the pharmacokinetics of Lurasidone. The understanding of Lurasidone Sulfone's properties, synthesis, and mechanisms of action is crucial for optimizing therapeutic strategies involving Lurasidone.
Lurasidone is synthesized through various chemical processes, and its sulfone form arises as a metabolic product within the human body. The primary source of Lurasidone Sulfone is through the oxidative metabolism of Lurasidone, which occurs predominantly in the liver, facilitated by cytochrome P450 enzymes. This metabolic pathway highlights the importance of understanding drug interactions and patient-specific factors that influence drug metabolism.
Lurasidone Sulfone falls under the category of organic compounds known as sulfones, characterized by a sulfonyl functional group (R-SO2-R'). It is specifically classified within the broader category of pharmaceutical metabolites, which are crucial for assessing drug efficacy and safety profiles.
The synthesis of Lurasidone Sulfone can be approached through two main methodologies: direct synthesis from Lurasidone or via metabolic conversion in biological systems. The latter involves enzymatic oxidation processes that convert Lurasidone into its sulfone form.
The molecular structure of Lurasidone Sulfone features a sulfonyl group attached to the original structure of Lurasidone. The general formula can be represented as CHNOS, indicating the presence of sulfur in its oxidized form.
Lurasidone Sulfone can participate in various chemical reactions typical for sulfones, including nucleophilic substitutions and reductions. These reactions can be exploited for further synthetic applications or modifications.
The mechanism by which Lurasidone Sulfone exerts its effects is largely tied to its role as a metabolite of Lurasidone. It may influence pharmacological activity through modulation of receptor interactions or by altering pharmacokinetics.
Lurasidone Sulfone serves multiple roles in scientific research:
Lurasidone Sulfone (C₂₈H₃₆N₄O₄S, MW 524.68 g/mol) is an oxidative metabolite of the antipsychotic drug Lurasidone hydrochloride (C₂₈H₃₆ClN₄O₂S, MW 529.14 g/mol). The key structural distinction is the oxidation of the benzisothiazole ring’s sulfur atom to a sulfone (–SO₂–) group [2] [3]. This modification transforms the sulfur from a sulfide to a sulfone, increasing molecular polarity and altering electronic distribution. The benzisothiazole ring in Lurasidone is a critical pharmacophore for dopamine D₂ and serotonin 5-HT₂ₐ receptor binding, while the sulfone derivative’s oxidation may affect receptor affinity due to enhanced polarity and steric bulk [2] [10].
Table 1: Molecular Comparison of Lurasidone and Lurasidone Sulfone
Property | Lurasidone Hydrochloride | Lurasidone Sulfone |
---|---|---|
Molecular Formula | C₂₈H₃₇ClN₄O₂S | C₂₈H₃₆N₄O₄S |
Molecular Weight | 529.14 g/mol | 524.68 g/mol |
Sulfur Oxidation State | Sulfide (–S–) | Sulfone (–SO₂–) |
Key Functional Groups | Benzisothiazole, Isoindoledione | Benzisothiazole sulfone, Isoindoledione |
Lurasidone Sulfone retains the complex stereochemistry of its parent compound, with six defined chiral centers: (3aR,4S,7R,7aS)-configuration in the isoindole-1,3-dione moiety and (1R,2R)-configuration in the cyclohexylmethyl-piperazine chain [6] [10]. The absolute stereochemistry is critical for biological activity, as improper configuration diminishes receptor binding. No geometric isomers exist due to the absence of E/Z centers, but diastereomeric impurities can form during synthesis if stereocontrol is inadequate [6] [9].
¹H-NMR (400 MHz, DMSO-d₆) reveals key shifts confirming sulfone formation:
Table 2: Characteristic NMR Chemical Shifts of Lurasidone Sulfone
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Benzisothiazole H-3′ | 8.15 | Singlet |
Piperazine N–CH₂– | 3.45, 2.85 | Doublet |
Cyclohexyl CH | 2.95 | Multiplet |
Isoindole-dione H-4/H-7 | 3.10–3.30 | Multiplet |
HRMS (ESI+) of Lurasidone Sulfone shows:
Table 3: Spectroscopic Identifiers of Lurasidone Sulfone
Technique | Key Features | Interpretation |
---|---|---|
IR | 1310 cm⁻¹, 1145 cm⁻¹ | Sulfone S=O stretches |
1700 cm⁻¹, 1675 cm⁻¹ | Isoindole-dione C=O stretches | |
PXRD | Peaks at 12.8°, 15.4°, 26.2° | Crystalline phase |
Broad halo (~20° 2θ) | Amorphous phase (cyclodextrin complexes) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1